Reumycin is sourced from the Streptomyces genus, particularly Streptomyces griseus, which is notable for its ability to produce numerous antibiotics. The compound is typically isolated through a fermentation process that allows for the extraction of its active components.
Reumycin belongs to the class of macrolide antibiotics, characterized by their large lactone ring structure. This classification places it alongside other well-known antibiotics such as erythromycin and azithromycin, which share similar mechanisms of action.
The synthesis of Reumycin involves several steps that can be categorized into fermentation and chemical modification processes.
The fermentation process can be optimized by varying parameters such as temperature (typically 28-30°C), pH (around 7), and the composition of the growth medium to enhance yield.
Reumycin has a complex molecular structure characterized by a large macrocyclic lactone ring with multiple functional groups that contribute to its biological activity.
Reumycin undergoes various chemical reactions that are essential for its activity as an antibiotic:
The stability of Reumycin can be affected by environmental factors; thus, it is often stored in dark glass containers at controlled temperatures to maintain efficacy.
Reumycin exerts its antibacterial effects primarily through inhibition of protein synthesis in bacterial cells. It binds to the 50S ribosomal subunit, blocking peptide bond formation during translation.
This mechanism disrupts bacterial growth and reproduction, making it effective against a variety of Gram-positive bacteria. Studies have shown that Reumycin is particularly effective against strains resistant to other antibiotics.
Relevant data indicate that maintaining optimal storage conditions enhances the shelf life and efficacy of Reumycin.
Reumycin has significant applications in clinical settings for treating bacterial infections, particularly those caused by resistant strains. Its use extends beyond human medicine into veterinary applications where it is employed for treating infections in livestock.
In research contexts, Reumycin serves as a model compound for studying antibiotic resistance mechanisms and developing new therapeutic agents based on its structural framework.
Reumycin is a naturally occurring azapteridine compound with significant antimicrobial and antineoplastic properties. Isolated from Streptomyces species, this secondary metabolite exemplifies the chemical diversity and therapeutic potential of actinobacterial natural products. Its unique heterocyclic structure underpins its dual biological activity, positioning it as a compound of interest in antibiotic discovery and oncology research [4] [9].
Reumycin was first isolated in the mid-20th century during systematic screening of Streptomyces-derived antibiotics. Soviet researchers identified it as a cytotoxic agent in the 1970s, with the term "reumycin" (alternatively spelled rheumycin or reumitsin) reflecting early observations of its activity against rheumatism-associated tumors [8] [9]. The compound was assigned the CAS Registry Number 5016-18-2 and systematic IUPAC name 6-methyl-5,6,7,8-tetrahydropyrimido[5,4-e][1,2,4]triazine-5,7-dione, defining its bicyclic azapteridine core featuring oxo groups at positions 5 and 7 [3] [5]. Notably, reumycin is structurally classified as a 1-demethyltoxoflavin, sharing biosynthetic relationships with microbial toxins like toxoflavin from Burkholderia species [4] [10].
Table 1: Chemical Identifiers and Nomenclature of Reumycin
Category | Identifier |
---|---|
CAS Registry Number | 5016-18-2 |
IUPAC Name | 6-methyl-5,6,7,8-tetrahydropyrimido[5,4-e][1,2,4]triazine-5,7-dione |
Synonyms | Reumitsin, Rheumycin, 1-Demethyltoxoflavin, NSC-99733 |
Molecular Formula | C₆H₅N₅O₂ |
SMILES | CN1C(=O)N=C2NN=CN=C2C1=O |
InChI Key | ZLLAXLPOOMLVRF-UHFFFAOYSA-N |
Reumycin is primarily biosynthesized by alkaliphilic strains of the genus Streptomyces, notably:
Biosynthetically, reumycin originates from GTP (guanosine triphosphate). Enzymes including N-methyltransferases modify the purine scaffold into the azapteridine framework. In S. hiroshimensis, a dedicated methyltransferase catalyzes the N-methylation at position 6 of the triazine ring [9] [10]. This pathway parallels toxoflavin biosynthesis in Burkholderia, though regioselectivity differs due to enzyme-substrate orientation variations in methyltransferases [10].
Table 2: Biosynthetic Sources of Reumycin
Producing Organism | Ecological Niche | Genomic Features |
---|---|---|
Streptomyces griseus | Soil, deep-sea sediments | Linear chromosome (72.2% GC); 34 secondary metabolite clusters |
Streptomyces hiroshimensis | Terrestrial environments | ATCC 53615 strain; produces multiple azapteridines |
Unclassified Actinomyces spp. | Kazakhstan soils | Isolated from complex soil microbiota |
Reumycin belongs to two pharmacologically significant classes:
Table 3: Antineoplastic Mechanisms and Experimental Efficacy
Tumor Model | Experimental System | Efficacy | Proposed Mechanism |
---|---|---|---|
Glioblastoma | Primary human tumor cultures | 71.5% sensitivity | DNA intercalation; topoisomerase inhibition |
Sarcoma-180/37 | Murine heterotransplants | 27–75% growth inhibition | Nucleotide analog incorporation |
Lymphosarcoma | In vitro cytotoxicity assays | Significant cell death | Reactive oxygen species generation |
Airy Carcinoma | Subrenal capsule assays | Reduced tumor mass | Tubular necrosis in kidneys |
Concluding Remarks
Reumycin exemplifies the chemical ingenuity of Streptomyces metabolism, merging a structurally novel azapteridine scaffold with biologically significant antimicrobial and antitumor activities. While not clinically deployed, its discovery underscores the role of actinomycetes in expanding therapeutic arsenals. Future research should prioritize structure-activity relationship studies to mitigate toxicity while enhancing target specificity. Advances in genome mining may also reveal new reumycin analogs with optimized pharmacological profiles.
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